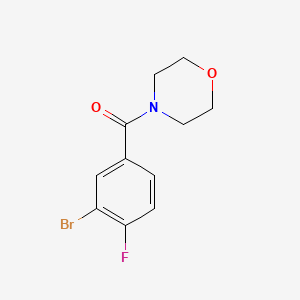

N-(3-Bromo-4-fluorobenzoyl)morpholine

CAS No.: 1007207-89-7

Cat. No.: VC2930571

Molecular Formula: C11H11BrFNO2

Molecular Weight: 288.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1007207-89-7 |

|---|---|

| Molecular Formula | C11H11BrFNO2 |

| Molecular Weight | 288.11 g/mol |

| IUPAC Name | (3-bromo-4-fluorophenyl)-morpholin-4-ylmethanone |

| Standard InChI | InChI=1S/C11H11BrFNO2/c12-9-7-8(1-2-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |

| Standard InChI Key | LQLSTTTUFUYAMF-UHFFFAOYSA-N |

| SMILES | C1COCCN1C(=O)C2=CC(=C(C=C2)F)Br |

| Canonical SMILES | C1COCCN1C(=O)C2=CC(=C(C=C2)F)Br |

Introduction

Chemical Properties and Structure

Basic Chemical Information

N-(3-Bromo-4-fluorobenzoyl)morpholine possesses specific chemical and physical properties that define its behavior in various applications. The key chemical identifiers and properties are summarized in Table 1.

Table 1: Chemical Properties of N-(3-Bromo-4-fluorobenzoyl)morpholine

| Property | Value |

|---|---|

| CAS Number | 1007207-89-7 |

| Molecular Formula | C₁₁H₁₁BrFNO₂ |

| Molecular Weight | 288.11 g/mol |

| IUPAC Name | (3-bromo-4-fluorophenyl)-morpholin-4-ylmethanone |

| InChI | InChI=1S/C11H11BrFNO2/c12-9-7-8(1-2-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |

| InChIKey | LQLSTTTUFUYAMF-UHFFFAOYSA-N |

| SMILES | C1COCCN1C(=O)C2=CC(=C(C=C2)F)Br |

| PubChem Compound ID | 46738891 |

Structural Features

The compound features several key structural elements:

-

A morpholine ring (a six-membered heterocycle containing both oxygen and nitrogen atoms)

-

A carbonyl group connecting the morpholine ring to the aromatic system

-

A benzene ring with bromine substitution at position 3

Synthesis Methods

Reaction Conditions

The reaction is typically carried out in organic solvents such as dichloromethane or chloroform under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate. The reaction proceeds at moderate temperatures, often with the addition of a base such as triethylamine or pyridine to neutralize the hydrogen chloride generated during the reaction.

Key considerations for successful synthesis include:

-

Maintaining anhydrous conditions throughout the reaction

-

Controlled addition of reagents to manage exothermic reaction conditions

-

Proper purification techniques to obtain high-purity product

Applications and Research Findings

Chemical Research Applications

In synthetic organic chemistry, N-(3-Bromo-4-fluorobenzoyl)morpholine serves several important functions:

-

Intermediate in multi-step synthetic pathways

-

Model compound for studying reaction mechanisms

-

Building block for the construction of more complex molecular architectures with specific electronic and steric properties

The presence of both bromine and fluorine substituents provides reactive sites for various transformations, including cross-coupling reactions such as Suzuki, Negishi, or Buchwald-Hartwig couplings, making this compound valuable in diversity-oriented synthesis.

Comparison with Similar Compounds

Structural Analogues

Several structural analogues of N-(3-Bromo-4-fluorobenzoyl)morpholine exist with varying substitution patterns of halogens on the aromatic ring. Table 2 provides a comparison of these related compounds.

Table 2: Comparison of N-(3-Bromo-4-fluorobenzoyl)morpholine with Structural Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substitution Pattern |

|---|---|---|---|---|

| N-(3-Bromo-4-fluorobenzoyl)morpholine | 1007207-89-7 | C₁₁H₁₁BrFNO₂ | 288.11 g/mol | 3-Bromo, 4-Fluoro |

| 4-(3-Bromo-5-fluorobenzoyl)morpholine | 1329457-16-0 | C₁₁H₁₁BrFNO₂ | 288.11 g/mol | 3-Bromo, 5-Fluoro |

| (4-Bromo-2-fluorophenyl)(morpholino)methanone | 924642-61-5 | C₁₁H₁₁BrFNO₂ | 288.11 g/mol | 4-Bromo, 2-Fluoro |

Structure-Activity Relationships

The position of halogen substituents on the aromatic ring can significantly influence the chemical reactivity and biological properties of these compounds. For example:

-

The position of bromine affects the electronic distribution and potential reactivity in cross-coupling reactions

-

The location of fluorine impacts hydrogen bonding capabilities and metabolic stability

-

Different substitution patterns may influence binding affinity to biological targets

| Supplier | Product Code | Purity | Additional Information |

|---|---|---|---|

| Combi-Blocks, Inc. | COM448616967 | 97% | Country of Origin: CN |

| Sigma-Aldrich | COM448616967 | 97% | Available through distribution partners |

| VulcanChem | VC2930571 | Not specified | For research use only |

| AppChemical | AI03300 | Not specified | Available as custom order |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume